2-(3,5-Difluorobenzoyl)-3-methylpyridine

Description

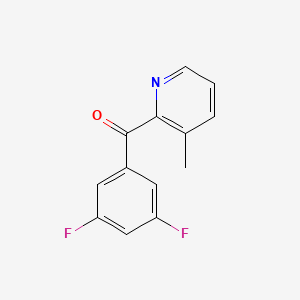

Structure

2D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-3-2-4-16-12(8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGJJDZUAOVUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation Using 3,5-Difluorobenzoyl Chloride and 3-Methylpyridine

- Reagents: 3-methylpyridine, 3,5-difluorobenzoyl chloride, base (e.g., triethylamine or pyridine), solvent (e.g., dichloromethane or chloroform).

- Procedure: The acyl chloride is added dropwise to a cooled solution of 3-methylpyridine and base in an inert solvent under stirring. The reaction mixture is maintained at 0–5 °C initially, then allowed to warm to room temperature and stirred for several hours.

- Workup: The reaction mixture is quenched with water, extracted, dried over anhydrous sodium sulfate, and purified by column chromatography or recrystallization.

- Yields: Generally moderate to good (60–85%), depending on reaction time and purity of reagents.

Alternative Approaches: Direct Fluorination and Cyclization Routes

While direct acylation is common, other synthetic routes have been explored for related fluorinated pyridine derivatives, which could be adapted for this compound:

Catalytic Cyclization and Fluorination: Starting from appropriate chlorinated or nitrile precursors, catalytic ring-closure followed by fluorination using potassium fluoride or antimony trifluoride under high temperature and pressure conditions can yield difluoropyridine derivatives. This method is more complex but suitable for industrial scale-up.

Use of Organometallic Intermediates: Metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) between halogenated pyridines and fluorinated benzoyl derivatives may offer regioselective access but require specialized catalysts and ligands.

Reaction Conditions and Optimization Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst/Base | Triethylamine, pyridine, or Lewis acids | Base preferred to avoid over-acylation |

| Solvent | Dichloromethane, chloroform, or acetonitrile | Anhydrous solvents improve yield |

| Temperature | 0–5 °C initially, then room temperature | Controls reaction rate and selectivity |

| Reaction Time | 2–6 hours | Longer times may increase yield but risk side reactions |

| Molar Ratios | 1:1 to 1:1.2 (pyridine:acyl chloride) | Slight excess of acyl chloride can drive reaction |

| Purification | Column chromatography or recrystallization | Ensures high purity for research applications |

Research Findings and Comparative Analysis

- The acylation of methylpyridine derivatives with fluorinated benzoyl chlorides is well-established, with regioselectivity favoring the 2-position due to electronic effects of the pyridine nitrogen.

- Fluorine substitution at the 3,5-positions on the benzoyl ring influences the electrophilicity of the acyl chloride and the stability of the final product.

- Catalytic methods involving copper or antimony fluorides have been reported for related pyridine derivatives but are less common for this specific compound.

- Industrial processes emphasize scalability and purity, often employing continuous flow reactors and optimized solvent systems.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-methylpyridine, 3,5-difluorobenzoyl chloride, base | 0–25 °C, 2–6 h, anhydrous solvent | 60–85 | Simple, high regioselectivity | Sensitive to moisture, side reactions possible |

| Catalytic Cyclization/Fluorination | Trichlorinated aldehydes, vinyl cyanide, CuCl, KF | 160–200 °C, 2–10 h, organic solvents | Variable | Industrial scalability | Complex, requires harsh conditions |

| Organometallic Coupling | Halopyridines, fluorinated benzoyl derivatives, Pd catalyst | 80–120 °C, inert atmosphere | Moderate | Regioselective, versatile | Expensive catalysts, multi-step |

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorobenzoyl)-3-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,5-Difluorobenzoyl)-3-methylpyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorobenzoyl)-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzoyl and Pyridine Moieties

The position and nature of substituents on the benzoyl and pyridine rings significantly influence physicochemical and biological properties. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Fluorine Positioning: The 3,5-difluorobenzoyl group in the target compound likely confers stronger electron-withdrawing effects compared to 2,4-difluoro (Analog 5a) or 2,6-difluoro isomers. In kinase inhibitors, 3,5-difluoro substitution may optimize steric compatibility with hydrophobic binding pockets, as seen in p38 MAP kinase-targeted compounds .

This contrasts with 2-methyl or 4-methyl isomers, which may exhibit weaker binding due to unfavorable steric clashes .

Synthetic Efficiency :

- Compounds with 3,5-difluorobenzoyl groups (e.g., ’s compound 4) achieved a 22% overall yield via a streamlined 4-step synthesis, outperforming older routes (<6% yield) . This suggests that the target compound could be synthesized efficiently using similar scandium triflate-catalyzed coupling strategies.

Physicochemical Properties

- Lipophilicity (logP): The 3,5-difluorobenzoyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability. For example, compound 4 in (logP ~3.2) showed improved bioavailability over less fluorinated analogs .

- Solubility :

- The methyl group at the pyridine 3-position may slightly reduce aqueous solubility compared to unsubstituted pyridines, necessitating formulation adjustments in drug development .

Biological Activity

2-(3,5-Difluorobenzoyl)-3-methylpyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a difluorobenzoyl group. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications.

Biological Activities

The biological activities of this compound have been evaluated in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research demonstrates that derivatives of pyridine compounds exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that related compounds can achieve MIC values as low as 0.21 μM against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli .

- Cytotoxicity : Evaluations using MTT assays on human cell lines (e.g., HaCat keratinocytes) suggest that these compounds can exhibit selective cytotoxicity, with some derivatives showing lower toxicity compared to others .

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has also been explored. Certain derivatives have demonstrated significant activity against cancer cell lines by inducing apoptosis and inhibiting proliferation pathways.

Understanding how this compound exerts its biological effects is crucial for its development as a therapeutic agent.

Interaction with Enzymes and Receptors

The compound likely interacts with specific enzymes and receptors within cells:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of critical enzymes involved in metabolic pathways. For example, they may inhibit NS5B polymerase in Hepatitis C treatment .

- Binding Affinity : Molecular docking studies reveal that the compound can bind effectively to targets such as DNA gyrase and MurD, indicating potential for antibacterial activity through enzyme inhibition .

Case Studies and Research Findings

A variety of studies have focused on the synthesis and evaluation of this compound and its derivatives:

Q & A

Basic: What synthetic methodologies are most effective for introducing the 3,5-difluorobenzoyl moiety into pyridine derivatives?

Answer:

The 3,5-difluorobenzoyl group is typically introduced via Friedel-Crafts acylation or transition-metal-catalyzed coupling. For example, Pd(PPh₃)₄-mediated Suzuki-Miyaura cross-coupling can link boronic acid derivatives to halogenated pyridines . Alternatively, direct acylation using 3,5-difluorobenzoyl chloride under anhydrous conditions (e.g., THF, NaH as base) is effective but requires strict moisture control due to the reagent’s reactivity . Key steps include:

- Pre-activation of the pyridine ring at the 2-position using directing groups (e.g., methyl).

- Optimizing temperature (80–105°C) and solvent polarity (toluene/EtOH mixtures) to minimize side reactions .

Advanced: How can conflicting bioactivity data for this compound in p38 MAP kinase inhibition assays be resolved?

Answer:

Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms) or compound purity. Methodological strategies include:

- Standardized enzymatic assays : Use recombinant p38α isoform with fixed ATP levels (e.g., 10 µM) to ensure comparability .

- Analytical validation : Confirm compound integrity via HPLC-MS (>98% purity) and quantify residual solvents (e.g., DMSO) that may inhibit enzyme activity .

- Structural analogs : Compare IC₅₀ values of derivatives (e.g., tert-butyl ester vs. free acid) to identify hydrolysis artifacts .

Basic: Which spectroscopic techniques are critical for characterizing 2-(3,5-Difluorobenzoyl)-3-methylpyridine?

Answer:

- ¹⁹F NMR : Resolves fluorine environments (δ ~ -110 ppm for meta-F, -105 ppm for ortho-F) and confirms substitution patterns .

- HRMS (ESI+) : Validates molecular ion ([M+H]⁺) and detects acyl chloride intermediates .

- IR Spectroscopy : Identifies carbonyl stretches (~1680 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) .

Advanced: What strategies improve metabolic stability of this compound in preclinical models?

Answer:

- Ester prodrugs : Synthesize tert-butyl esters to mask labile carboxylic acids, enhancing plasma stability. Hydrolysis studies (pH 7.4 buffer, 37°C) can optimize ester selection .

- Deuterium incorporation : Replace methyl hydrogens with deuterium at the 3-position to slow CYP450-mediated oxidation .

- Crystallography-guided design : Resolve metabolite-enzyme complexes (e.g., via X-ray) to modify susceptible sites .

Basic: What safety protocols are essential when handling 3,5-difluorobenzoyl chloride during synthesis?

Answer:

- Personal protective equipment (PPE) : Acid-resistant gloves, face shield, and fume hood use (due to H314/H335 hazards) .

- Quenching : Slowly add excess cold NaHCO₃ to neutralize residual acyl chloride, preventing exothermic reactions .

- Ventilation : Monitor airborne concentrations (<0.1 ppm) to avoid respiratory irritation .

Advanced: How do electronic effects of the 3,5-difluorobenzoyl group influence binding to kinase targets?

Answer:

- Electron-withdrawing effects : Fluorine atoms increase electrophilicity of the benzoyl carbonyl, enhancing hydrogen bonding with kinase hinge regions (e.g., p38 MAP kinase Met109) .

- Comparative SAR : Replace fluorine with Cl or CH₃ to assess steric vs. electronic contributions. Fluorine’s small size and high electronegativity optimize binding without steric clashes .

Basic: How can researchers validate the purity of this compound batches?

Answer:

- HPLC-DAD : Use a C18 column (MeCN/H₂O gradient) to detect impurities (<2% area).

- Elemental analysis : Confirm C/F ratios match theoretical values (C: 61.5%, F: 14.2%) .

- Karl Fischer titration : Ensure moisture content <0.5% to prevent hydrolysis during storage .

Advanced: What computational methods predict the compound’s solubility and crystallinity?

Answer:

- COSMO-RS simulations : Estimate logP (lipophilicity) and solubility in biorelevant media (e.g., FaSSIF) .

- Polymorph screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, ethyl acetate) to identify stable crystal forms .

- DFT calculations : Model lattice energies to prioritize crystallization conditions .

Basic: What are common side reactions during the synthesis of this compound?

Answer:

- Over-acylation : Competing reactions at the pyridine 4-position can occur without steric protection (e.g., 3-methyl group). Mitigate via low-temperature (-20°C) acylation .

- Hydrolysis : Acyl chloride intermediates degrade in humid conditions. Use molecular sieves and anhydrous solvents .

Advanced: How can structural modifications reduce off-target effects in cellular assays?

Answer:

- Selective fluorination : Introduce 4-fluoro substituents on the benzoyl ring to alter π-stacking with non-target kinases .

- Bioisosteric replacement : Substitute pyridine with pyrrolo[2,3-b]pyridine to improve selectivity (ΔpIC₅₀ >1 log unit) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.